molecular formula C10H12O2 B8433958 3-methyl-3,4-dihydro-2H-chromen-5-ol

3-methyl-3,4-dihydro-2H-chromen-5-ol

Cat. No. B8433958
M. Wt: 164.20 g/mol
InChI Key: QECXQPHWKYYYIX-UHFFFAOYSA-N
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Patent
US09346790B2

Procedure details

In a 8 ml vial 3-methyl-5-{[(methyloxy)methyl]oxy}-3,4-dihydro-2H-chromene (Intermediate 116, 103.6 mg) was dissolved in methanol (3 ml) to give a colourless solution. A 2M/H2O solution of HCl (0.224 ml, 0.448 mmol) was added. The reaction mixture was shaken at 60° C. After 2 h 30 min, the reaction mixture was diluted with 10 ml of dichloromethane. The phases were separated through a phase separator cartridge. The organic phase was evaporated under vacuum to afford the crude product which was purified via Biotage SP1 (with Cyclohexane/EtOAc as eluents from 1:0 to 5:1 in 10 CV; then 5:1 for 5 CV; then from 5:1 to 3:1 in 5 CV; (10 g SNAP Silica column). The collected fractions afforded the title compound as a white solid (53.0 mg).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.224 mL
Type
reactant
Reaction Step One
Name
3-methyl-5-{[(methyloxy)methyl]oxy}-3,4-dihydro-2H-chromene
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Intermediate 116
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.Cl.[CH3:3][CH:4]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[O:14]COC)[O:6][CH2:5]1>CO.ClCCl>[CH3:3][CH:4]1[CH2:13][C:12]2[C:11]([OH:14])=[CH:10][CH:9]=[CH:8][C:7]=2[O:6][CH2:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0.224 mL
Type
reactant
Smiles
Cl
Step Two
Name
3-methyl-5-{[(methyloxy)methyl]oxy}-3,4-dihydro-2H-chromene
Quantity
8 mL
Type
reactant
Smiles
CC1COC2=CC=CC(=C2C1)OCOC
Name
Intermediate 116
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1COC2=CC=CC(=C2C1)OCOC
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was shaken at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colourless solution
CUSTOM
Type
CUSTOM
Details
The phases were separated through a phase separator cartridge
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford the crude product which
CUSTOM
Type
CUSTOM
Details
was purified via Biotage SP1 (with Cyclohexane/EtOAc as eluents from 1:0 to 5:1 in 10 CV

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1COC=2C=CC=C(C2C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 53 mg
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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